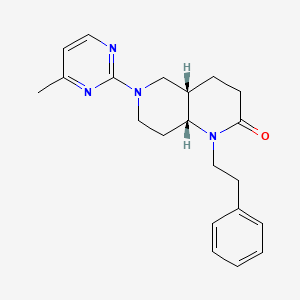![molecular formula C22H30N2 B5310452 4-{3-[benzyl(butyl)amino]-1-propen-1-yl}-N,N-dimethylaniline](/img/structure/B5310452.png)
4-{3-[benzyl(butyl)amino]-1-propen-1-yl}-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{3-[benzyl(butyl)amino]-1-propen-1-yl}-N,N-dimethylaniline, also known as BAPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-{3-[benzyl(butyl)amino]-1-propen-1-yl}-N,N-dimethylaniline is not fully understood, but it is believed to involve the interaction of the compound with specific targets in cells. 4-{3-[benzyl(butyl)amino]-1-propen-1-yl}-N,N-dimethylaniline has been shown to bind to proteins and DNA, which may contribute to its biological activity.
Biochemical and Physiological Effects:
4-{3-[benzyl(butyl)amino]-1-propen-1-yl}-N,N-dimethylaniline has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4-{3-[benzyl(butyl)amino]-1-propen-1-yl}-N,N-dimethylaniline can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria, and modulate the activity of enzymes. In vivo studies have shown that 4-{3-[benzyl(butyl)amino]-1-propen-1-yl}-N,N-dimethylaniline can reduce inflammation, protect against oxidative stress, and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-{3-[benzyl(butyl)amino]-1-propen-1-yl}-N,N-dimethylaniline in lab experiments is its versatility. 4-{3-[benzyl(butyl)amino]-1-propen-1-yl}-N,N-dimethylaniline can be used as a fluorescent probe, a catalyst, or a potential drug candidate, depending on the research question. Another advantage is its relatively low toxicity, which makes it a safe compound to work with. However, one limitation of using 4-{3-[benzyl(butyl)amino]-1-propen-1-yl}-N,N-dimethylaniline is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-{3-[benzyl(butyl)amino]-1-propen-1-yl}-N,N-dimethylaniline. One direction is to further investigate its potential as a drug candidate for various diseases, including cancer and neurodegenerative disorders. Another direction is to explore its potential as a fluorescent probe for imaging applications, such as in vivo imaging of tumors. Additionally, further studies are needed to fully understand the mechanism of action of 4-{3-[benzyl(butyl)amino]-1-propen-1-yl}-N,N-dimethylaniline and its interactions with specific targets in cells.
Synthesemethoden
4-{3-[benzyl(butyl)amino]-1-propen-1-yl}-N,N-dimethylaniline can be synthesized through a reaction between 4-dimethylaminobenzaldehyde and N-benzyl-N-butylamine in the presence of acetic acid. The reaction produces a yellow solid, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
4-{3-[benzyl(butyl)amino]-1-propen-1-yl}-N,N-dimethylaniline has been widely studied for its potential applications in various fields, including material science, catalysis, and biomedical research. In material science, 4-{3-[benzyl(butyl)amino]-1-propen-1-yl}-N,N-dimethylaniline has been used as a building block for the synthesis of new fluorescent dyes and polymers. In catalysis, 4-{3-[benzyl(butyl)amino]-1-propen-1-yl}-N,N-dimethylaniline has been shown to be an effective catalyst for various reactions, including the Suzuki-Miyaura coupling reaction. In biomedical research, 4-{3-[benzyl(butyl)amino]-1-propen-1-yl}-N,N-dimethylaniline has been investigated for its potential use as a fluorescent probe for imaging and as a potential drug candidate for various diseases.
Eigenschaften
IUPAC Name |
4-[(E)-3-[benzyl(butyl)amino]prop-1-enyl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2/c1-4-5-17-24(19-21-10-7-6-8-11-21)18-9-12-20-13-15-22(16-14-20)23(2)3/h6-16H,4-5,17-19H2,1-3H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGSMYUZMUIOJQ-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC=CC1=CC=C(C=C1)N(C)C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(C/C=C/C1=CC=C(C=C1)N(C)C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-ethyl-2-methyl-5-(1-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}piperidin-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5310383.png)
![5-[(2,6-difluorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5310389.png)
![methyl 4-(2-{5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}carbonohydrazonoyl)benzoate](/img/structure/B5310399.png)
![1-[(dimethylamino)sulfonyl]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide](/img/structure/B5310407.png)
![3'-(butylthio)-5-fluoro-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one](/img/structure/B5310411.png)
![6-hydroxy-5-nitro-2-[2-(3-pyridinyl)vinyl]-4(3H)-pyrimidinone](/img/structure/B5310420.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-7-(4-methoxyphenyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5310426.png)
![3-(2-{[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5310429.png)
![(4aS*,8aR*)-6-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[2-(1H-imidazol-4-yl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5310432.png)

![7-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5310461.png)
![N~2~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5310467.png)
